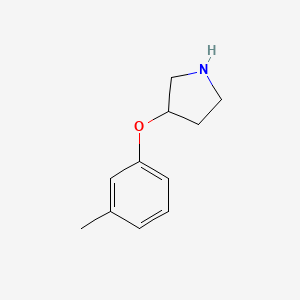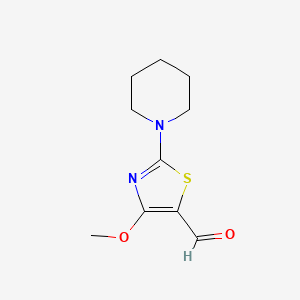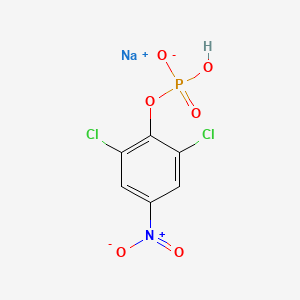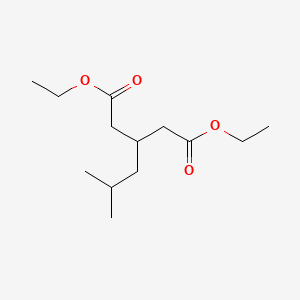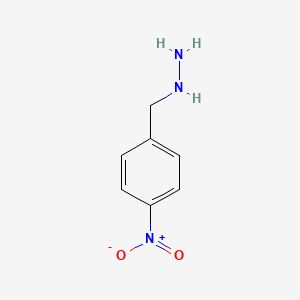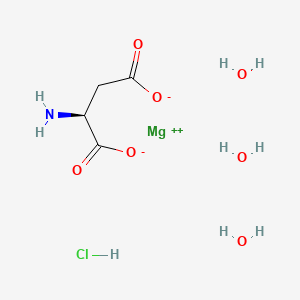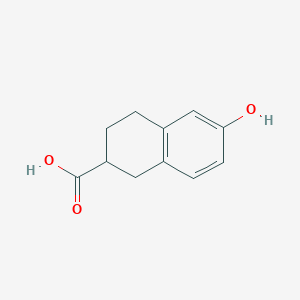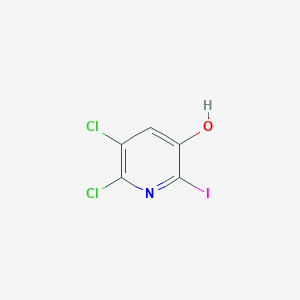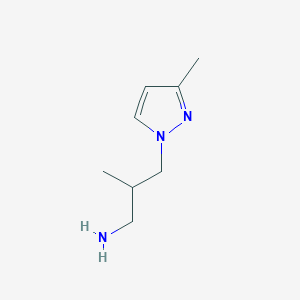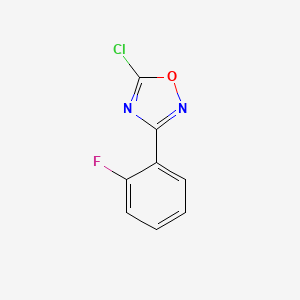
5-Chloro-3-(2-fluorophenyl)-1,2,4-oxadiazole
Overview
Description
Scientific Research Applications
Antimicrobial Properties
1,3,4-oxadiazole derivatives, which include 5-Chloro-3-(2-fluorophenyl)-1,2,4-oxadiazole, have been synthesized and evaluated for their antimicrobial activity. Studies have shown that these compounds exhibit significant antibacterial and antifungal properties, making them potential candidates for the development of new antimicrobial agents. For instance, certain derivatives have demonstrated high potency against a broad panel of bacterial and fungal strains due to the presence of fluorine atoms, which enhance their antimicrobial properties (Parikh & Joshi, 2014).
Anti-Inflammatory and Anticonvulsant Activities
Another significant application of 1,3,4-oxadiazole derivatives is in the field of anti-inflammatory and anticonvulsant therapies. These compounds have shown promising results in in vivo studies for their potential in treating conditions like epilepsy and inflammation. Molecular docking studies support their role as inhibitors of enzymes like cyclooxygenase-2 and voltage-gated sodium channels, which are crucial in inflammatory responses and neuronal excitability (Bhat et al., 2016).
Anticancer Potential
The 1,3,4-oxadiazole derivatives have also been investigated for their anticancer properties. Some derivatives, including those with 5-Chloro-3-(2-fluorophenyl) moieties, have shown the ability to induce apoptosis in cancer cells, highlighting their potential as anticancer agents. These compounds have been effective against various cancer cell lines and have been identified as promising lead compounds in cancer therapy (Zhang et al., 2005).
Optical and Electronic Applications
In the field of optoelectronics, 1,3,4-oxadiazole derivatives have been used to develop materials with desirable optical properties. For example, certain derivatives exhibit properties like blue-shifted fluorescence and high thermal stability, making them suitable for applications in organic light-emitting diodes (OLEDs) and other electronic devices (Cooper et al., 2022).
Properties
IUPAC Name |
5-chloro-3-(2-fluorophenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClFN2O/c9-8-11-7(12-13-8)5-3-1-2-4-6(5)10/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGIXUDYJVLXHJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC(=N2)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


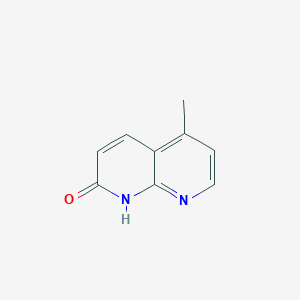
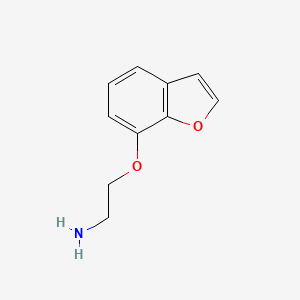
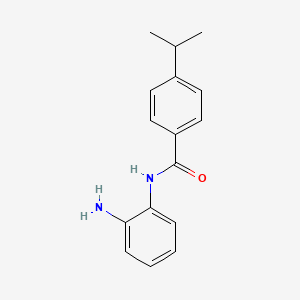
![Methyl 3-[(5-nitropyridin-2-yl)oxy]benzoate](/img/structure/B1645243.png)
